molecular formula C10H7ClFNO B2933743 2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol CAS No. 439095-63-3

2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol

Cat. No.: B2933743
CAS No.: 439095-63-3
M. Wt: 211.62
InChI Key: DTSJUZKIJJZXCD-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol is an organic compound with the molecular formula C10H7ClFNO It is a derivative of phenol, substituted with chloro, fluoro, and pyrrol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the protection of pyrrole with triisopropylsilyl chloride, followed by reaction with Vilsmeier reagent to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity or altering their function. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol is unique due to the combination of chloro, fluoro, and pyrrol substituents on the phenol ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-chloro-4-fluoro-5-pyrrol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-7-5-8(12)9(6-10(7)14)13-3-1-2-4-13/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSJUZKIJJZXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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